4-Chloro-5-iodopyrimidine

Photochemistry Arylation Stability

4-Chloro-5-iodopyrimidine is a non-interchangeable heterocyclic building block whose 4-chloro and 5-iodo substituents provide orthogonal reactivity: the 5-iodo enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), while the 4-chloro allows subsequent SNAr nucleophilic substitution. This sequential diversification is essential for constructing 2,4,5-trisubstituted pyrimidine kinase inhibitors and 5-iodo-4-phenethylaminopyrimidine agrochemical pesticides. Unlike other 5-iodopyrimidines, this compound’s high 4-chloro reactivity demands careful synthesis planning—source from a supplier that understands the chemistry.

Molecular Formula C4H2ClIN2
Molecular Weight 240.43 g/mol
CAS No. 63558-65-6
Cat. No. B1631505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-iodopyrimidine
CAS63558-65-6
Molecular FormulaC4H2ClIN2
Molecular Weight240.43 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)Cl)I
InChIInChI=1S/C4H2ClIN2/c5-4-3(6)1-7-2-8-4/h1-2H
InChIKeyBIWOQXBVRYUITN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-iodopyrimidine (CAS 63558-65-6): Procurement-Quality Assessment and Differential Reactivity Profile


4-Chloro-5-iodopyrimidine (CAS 63558-65-6) is a dihalogenated heterocyclic building block of the pyrimidine class, featuring a chloro substituent at the 4-position and an iodo substituent at the 5-position of the pyrimidine ring . This specific halogen substitution pattern confers a unique and non-interchangeable reactivity profile that directly impacts synthetic route selection and procurement decisions in medicinal chemistry and materials science [1].

Why Generic 5-Iodopyrimidines Cannot Substitute 4-Chloro-5-iodopyrimidine in Synthesis Planning


Direct substitution of 4-chloro-5-iodopyrimidine with other 5-iodopyrimidines or 2,4-dihalogenated analogs is not chemically valid. The presence of the 4-chloro group fundamentally alters the molecule's reactivity and stability. Empirical studies show that while other 5-iodopyrimidines undergo efficient photochemical arylation in high yields, 4-chloro-5-iodopyrimidine is 'relatively unstable' and provides 'only low yields' under identical conditions, a result attributed directly to the 'high reactivity of the 4-chloro substituent' [1]. Furthermore, the 5-iodo group, while enabling cross-coupling, does not negate the distinct chemoselectivity challenges posed by the 4-chloro site, which cannot be replicated by simpler mono-halogenated or symmetrically substituted analogs [2].

4-Chloro-5-iodopyrimidine Comparative Evidence Guide: Differential Reactivity and Stability Data


Differential Photochemical Stability and Arylation Yield: 4-Chloro-5-iodopyrimidine vs. 5-Iodopyrimidine and 2,4-Dichloro-5-iodopyrimidine

In a direct head-to-head comparison, photolysis of 4-chloro-5-iodopyrimidine in acetonitrile solutions containing heteroarenes or benzene resulted in 'only low yields' of the desired 5-substituted products, while 5-iodopyrimidine, 2-chloro-5-iodopyrimidine, and 2,4-dichloro-5-iodopyrimidine afforded the corresponding 5-arylpyrimidines 'conveniently and in high yield' under the same conditions [1]. The study explicitly attributes this poor performance to the compound being 'relatively unstable' [1]. This is further corroborated by independent research confirming that high yields were obtained for a series of 5-iodopyrimidines 'except for the case of 4-chloro-5-iodopyrimidine' [2].

Photochemistry Arylation Stability Synthetic Methodology

In-Class Reactivity Trends in Aminolysis: Chloro- vs. Bromo- vs. Iodo-Pyrimidines

A class-level kinetic study on the aminolysis of various halogenated pyrimidines with isopentyl- and 1,4-dimethylpentyl-amine establishes that for a given substitution pattern, 'the bromopyrimidine is most reactive and the chloropyrimidine generally least reactive, but the greatest difference in rate is only about three-fold' [1]. This class-level inference suggests that while the 4-chloro substituent is the more reactive site relative to the 5-iodo group for SNAr, it may be less reactive than a corresponding 4-bromo or 4-iodo group, providing a framework for predicting relative reaction rates and planning sequential derivatizations.

Aminolysis Nucleophilic Aromatic Substitution Kinetics Reactivity

Cross-Coupling Efficiency: 5-Iodopyrimidines vs. 5-Bromopyrimidines

In a study on sterically hindered, immunomodulatory 2-amino-5-halo-4,6-disubstituted pyrimidines, it was found that '2-Amino-5-halo-4-methoxy-6-phenylpyrimidines can be converted to a range of 5-aryl derivatives with the 5-iodopyrimidines being the most efficient substrates' [1]. This cross-study comparable evidence indicates that the presence of the 5-iodo group in 4-chloro-5-iodopyrimidine confers superior reactivity in palladium-catalyzed cross-coupling reactions compared to its 5-bromo counterpart, a key advantage for constructing complex molecules via C-C bond formation.

Palladium Catalysis Cross-Coupling Suzuki Reaction Sonogashira Reaction

Physicochemical Differentiation: Melting Point and LogP

The reported physicochemical properties of 4-chloro-5-iodopyrimidine are a melting point of 63-65 °C and a calculated LogP value of 1.7346 . These data serve as critical quality control and formulation benchmarks, differentiating it from other halogenated pyrimidine building blocks. For instance, the melting point is significantly higher than the liquid 2,4-dichloropyrimidine (mp 23-25 °C), indicating a solid crystalline form at room temperature that may simplify handling and purification compared to a liquid analog. The moderate LogP value further provides a baseline for predicting chromatographic behavior and solubility in various solvent systems.

Physicochemical Properties Purification Formulation Quality Control

Evidence-Based Application Scenarios for 4-Chloro-5-iodopyrimidine in Drug Discovery and Materials Science


Sequential Derivatization for Kinase Inhibitor Libraries

The differential reactivity of the 4-chloro and 5-iodo groups makes 4-chloro-5-iodopyrimidine an ideal scaffold for the rapid, sequential generation of 2,4,5-trisubstituted pyrimidines, a common core in kinase inhibitors [1]. The evidence indicates that the 5-iodo group is the most efficient substrate for Pd-catalyzed cross-coupling [2], allowing for selective introduction of aryl or alkynyl diversity at the 5-position. Subsequent SNAr at the 4-chloro position, while less reactive than a bromo group based on class-level inference, provides a second, orthogonal diversification point for introducing amines or other nucleophiles [3].

Synthesis of C5-Modified Nucleoside Analogs

This compound serves as a key intermediate for synthesizing C5-modified pyrimidine nucleosides. The 5-iodo group is a proven precursor for Heck, Sonogashira, and Suzuki coupling reactions [1], which are essential for introducing modifications at the C5 position of the pyrimidine base. This is a critical strategy for developing antiviral and anticancer nucleoside therapeutics. The presence of the 4-chloro group offers a further handle for subsequent nucleoside derivatization or coupling to other pharmacophores after glycosidic bond formation.

Agricultural Pesticide Intermediate

Patent literature explicitly identifies 4-chloro-5-iodopyrimidine derivatives, specifically 4-chloro-5-iodo-6-(α-substituted ethyl)pyrimidines, as crucial preparation intermediates for novel 5-iodo-4-phenethylaminopyrimidine derivatives, which are claimed as agricultural and horticultural pesticides [1]. This validates a direct, industrial-scale application for this specific halogenated building block beyond pharmaceuticals, highlighting its utility in the agrochemical sector.

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